molecular formula C8H16F2O B3344043 Ether, bis(4-fluorobutyl) CAS No. 593-23-7

Ether, bis(4-fluorobutyl)

Cat. No.: B3344043
CAS No.: 593-23-7
M. Wt: 166.21 g/mol
InChI Key: BYTYDSUKTOLPQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ether, bis(4-fluorobutyl), can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction . For example, the reaction between 4-fluorobutanol and sodium hydride (NaH) to form the alkoxide, followed by the reaction with 4-fluorobutyl bromide, can yield bis(4-fluorobutyl) ether.

Industrial Production Methods: Industrial production of bis(4-fluorobutyl) ether may involve the use of metal halide catalysts and controlled reaction conditions to optimize yield and purity. The process typically includes steps such as distillation to remove unreacted starting materials and by-products, washing with sodium bicarbonate and saturated salt solutions, and drying with anhydrous sodium sulfate .

Types of Reactions:

    Oxidation: Ether, bis(4-fluorobutyl), can undergo oxidation reactions, although ethers are generally resistant to oxidation under mild conditions.

    Reduction: Reduction reactions are less common for ethers, but specific conditions can lead to the cleavage of the ether bond.

    Substitution: The fluorine atoms in bis(4-fluorobutyl) ether can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) can be employed for the reduction of ether bonds.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidation can lead to the formation of carbonyl compounds or carboxylic acids.

    Reduction: Reduction can result in the formation of alcohols.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

Ether, bis(4-fluorobutyl), has several applications in scientific research:

Mechanism of Action

The mechanism of action of ether, bis(4-fluorobutyl), as a biochemical insecticide involves the disruption of cellular processes in insects. The fluorine atoms in the compound can interfere with enzyme activity and metabolic pathways, leading to respiratory failure, liver necrosis, and kidney damage . The compound’s toxicity is attributed to its ability to cause oxidative stress and damage to cellular components.

Comparison with Similar Compounds

    Ether, bis(4-chlorobutyl): Similar in structure but with chlorine atoms instead of fluorine.

    Ether, bis(4-bromobutyl): Contains bromine atoms instead of fluorine.

    Ether, bis(4-iodobutyl): Contains iodine atoms instead of fluorine.

Comparison:

    Reactivity: Fluorine atoms in bis(4-fluorobutyl) ether make it more resistant to nucleophilic substitution compared to its chlorinated, brominated, or iodinated counterparts.

    Toxicity: The fluorinated ether is generally more toxic due to the strong electronegativity of fluorine, which enhances its ability to disrupt biological processes.

    Applications: While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and toxicity profiles.

Properties

IUPAC Name

1-fluoro-4-(4-fluorobutoxy)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTYDSUKTOLPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)COCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208028
Record name Ether, bis(4-fluorobutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-23-7
Record name Ether, bis(4-fluorobutyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, bis(4-fluorobutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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